molecular formula C22H23FN2O3S2 B2588662 N-(2-fluorobenzyl)-3-(N,2,4,6-tetramethylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1251673-72-9

N-(2-fluorobenzyl)-3-(N,2,4,6-tetramethylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B2588662
CAS No.: 1251673-72-9
M. Wt: 446.56
InChI Key: RTBKPZUGZWAGFO-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-3-(N,2,4,6-tetramethylphenylsulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative with a fluorobenzyl group at the amide nitrogen and a 2,4,6-tetramethylphenylsulfonamido substituent at the thiophene ring’s third position. This structure combines electronegative (fluorine), lipophilic (tetramethylphenyl), and sulfonamide functionalities, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S2/c1-14-11-15(2)21(16(3)12-14)30(27,28)25(4)19-9-10-29-20(19)22(26)24-13-17-7-5-6-8-18(17)23/h5-12H,13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBKPZUGZWAGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorobenzyl)-3-(N,2,4,6-tetramethylphenylsulfonamido)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxamide and sulfonamide groups, which are known to influence biological activity. The presence of the fluorobenzyl moiety may enhance lipophilicity and receptor binding affinity.

Antimicrobial Properties

Research indicates that derivatives of sulfonamides often exhibit significant antimicrobial activity. A study on related compounds showed that they could inhibit the growth of various pathogens at concentrations ranging from 0.8 mg/mL to 4.8 mg/mL. The percentage of growth inhibition was notably high for certain strains, suggesting that structural modifications can lead to enhanced efficacy .

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound possess anticancer properties. For instance, sulfonamide derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases associated with cell proliferation and survival. These findings suggest potential pathways through which this compound could exert anticancer effects.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups are known to inhibit enzymes like carbonic anhydrase, which can affect cellular processes.
  • Receptor Interaction : The fluorobenzyl group may enhance binding to specific receptors or enzymes involved in disease pathways.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effectiveness of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound's structure significantly influenced its inhibitory effects on bacterial growth.
  • Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that treatment with related thiophene derivatives resulted in reduced cell viability and increased markers of apoptosis. This suggests that this compound could potentially be developed into a novel anticancer agent.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineConcentration (mg/mL)Inhibition (%)
AntimicrobialE. coli0.870
AntimicrobialS. aureus4.885
AnticancerMCF-7 (breast cancer)1060
AnticancerHeLa (cervical cancer)1075

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a thiophene-2-carboxamide backbone with several analogs but differs in substituents, which critically modulate activity and properties. Key comparisons include:

Compound Substituents Key Features
Target Compound 2-fluorobenzyl, N,2,4,6-tetramethylphenylsulfonamido High lipophilicity (tetramethyl group), potential metabolic stability (F)
N-(2-nitrophenyl)thiophene-2-carboxamide () 2-nitrophenyl Planar nitro group; genotoxic in cells; weak C–H⋯O/S interactions
Compound 23 () 2-chlorophenyl, carboxypropionyl Antibacterial activity; polar carboxyl group reduces membrane permeability
3-(1H-pyrrol-1-yl)-N-[4-(sulfamoylmethyl)phenyl]thiophene-2-carboxamide () Pyrrol, sulfamoylmethylphenyl Sulfamoyl group enhances solubility; pyrrole may alter binding affinity

Physicochemical Properties

  • Melting Points :

    • The nitro-substituted analog () melts at ~124°C (397 K), influenced by weak intermolecular interactions .
    • Compound 23 () has a higher melting point (197–199°C), likely due to hydrogen bonding from the carboxyl group .
    • The target compound’s melting point is unreported but may be elevated due to the rigid tetramethylphenylsulfonamido group.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Fluorine substitution may reduce oxidative metabolism, extending half-life compared to nitro or chloro analogs .
    • Tetramethylphenylsulfonamido groups could enhance binding to hydrophobic enzyme pockets, as seen in sulfonamide inhibitors .
  • Crystallographic Insights :
    • Dihedral angles between aromatic rings (e.g., 8.5–13.5° in ) influence molecular planarity. The target compound’s fluorobenzyl group may adopt a similar conformation, optimizing π-π stacking .

Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (Da) Melting Point LogP (Predicted) Bioactivity
Target Compound ~450 N/A 3.8 Hypothesized: Anticancer
N-(2-nitrophenyl)thiophene-2-carboxamide 278.28 124°C 2.1 Genotoxic
Compound 23 () 468.91 197–199°C 1.5 Antibacterial

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